Nicotinic acid 4-formyl-2-methoxy-phenyl ester

Descripción general

Descripción

Molecular Structure Analysis

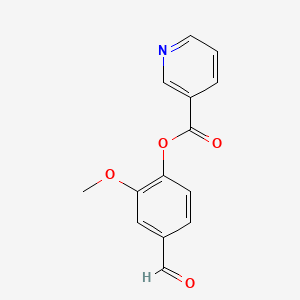

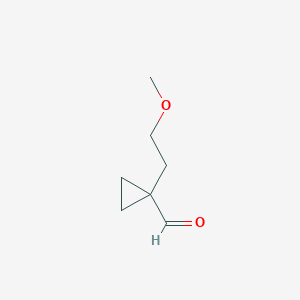

The molecular structure of Nicotinic acid 4-formyl-2-methoxy-phenyl ester consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information or a 3D model may be available in specialized chemical databases or literature .Aplicaciones Científicas De Investigación

Cardiovascular Disease Prevention

Nicotinic acid is renowned for its potent effects on lipid profiles, significantly lowering LDL and VLDL cholesterol levels while raising HDL cholesterol. Its application in preventing coronary artery disease is supported by its ability to reduce cardiovascular events and slow the progression of atherosclerosis. The identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid has provided insights into its mechanisms, including non-lipid-mediated anti-inflammatory effects that demonstrate a novel atheroprotective role Digby, Lee, & Choudhury, 2009.

Dyslipidemia Treatment

Prolonged-release nicotinic acid formulations are designed to minimize side effects while retaining efficacy in dyslipidemia treatment. These formulations are beneficial across all traditional blood lipid and lipoprotein fractions, particularly effective in increasing HDL-cholesterol and reducing lipoprotein(a). The additive effects when used in combination with statins make nicotinic acid a valuable asset in managing atherogenic dyslipidemia associated with conditions like type 2 diabetes mellitus and the metabolic syndrome McCormack & Keating, 2005.

Anticancer Potential

Nicotinic acid derivatives have shown significant promise as anticancer agents. Their role in cancer research stems from their wide variety of biological properties. Nicotinic acid derivatives are being explored for their potential in the development of efficient anticancer drugs, with several synthetic approaches utilized for this purpose. The exploration of nicotinic acid derivatives in anticancer research underscores their importance in developing novel therapeutic strategies Jain, Utreja, Kaur, & Jain, 2020.

High-Affinity Receptor Agonists

The discovery of high-affinity nicotinic acid receptors has led to a better understanding of its pharmacological effects and the development of compounds that could potentially offer improved efficacy with fewer adverse effects. This research avenue is particularly relevant in the context of cardiovascular diseases, highlighting the ongoing efforts to harness nicotinic acid's therapeutic benefits while mitigating its drawbacks, such as flushing Shen & Colletti, 2009.

Safety and Hazards

Specific safety and hazard information for Nicotinic acid 4-formyl-2-methoxy-phenyl ester is not provided in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to the material safety data sheets (MSDS) or other safety resources for specific information .

Mecanismo De Acción

Target of Action

This compound is used extensively in scientific research due to its unique properties.

Mode of Action

Biochemical Pathways

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Nicotinic Acid 4-formyl-2-methoxy-phenyl Ester are not fully understood due to the limited availability of research data. It can be inferred from the properties of nicotinic acid and its derivatives. Nicotinic acid and its derivatives are known to participate in a variety of biochemical reactions, particularly those involved in the metabolism of fats, carbohydrates, and proteins . They interact with various enzymes, proteins, and other biomolecules, often serving as precursors for the synthesis of coenzymes like NAD+ and NADP+ .

Cellular Effects

The cellular effects of this compound are yet to be fully explored. Nicotinic acid and its derivatives are known to influence cell function in several ways. They play a crucial role in cellular metabolism, impacting cell signaling pathways, gene expression, and various metabolic processes .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-documented. Nicotinic acid and its derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as nicotinic acid and its derivatives. These compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins, influencing their localization or accumulation .

Propiedades

IUPAC Name |

(4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-18-13-7-10(9-16)4-5-12(13)19-14(17)11-3-2-6-15-8-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEKGVVKLQOETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332212 | |

| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380431-06-1 | |

| Record name | (4-formyl-2-methoxyphenyl) pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)

![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541822.png)

![N-benzyl-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2541829.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2541832.png)